beta-Ethynylserine

Description

Structure

3D Structure

Properties

CAS No. |

64918-85-0 |

|---|---|

Molecular Formula |

C5H7NO3 |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-hydroxypent-4-ynoic acid |

InChI |

InChI=1S/C5H7NO3/c1-2-3(7)4(6)5(8)9/h1,3-4,7H,6H2,(H,8,9)/t3-,4+/m1/s1 |

InChI Key |

RBWXRFBKVDBXEG-DMTCNVIQSA-N |

SMILES |

C#CC(C(C(=O)O)N)O |

Isomeric SMILES |

C#C[C@H]([C@@H](C(=O)O)N)O |

Canonical SMILES |

C#CC(C(C(=O)O)N)O |

Other CAS No. |

65207-64-9 |

Synonyms |

3-ethynylserine beta-ethynylserine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to beta-Ethynylserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-Ethynylserine (βES) is a non-proteinogenic amino acid and a structural analog of L-threonine.[1][2] This guide provides a comprehensive technical overview of β-Ethynylserine, consolidating current knowledge on its biochemical properties, mechanism of action, synthesis, and biological activities. It is designed to serve as a foundational resource for researchers in chemical biology, drug discovery, and molecular biology, facilitating further investigation into its potential therapeutic and research applications. The content covers its role as a competitive inhibitor of threonyl-tRNA synthetase, its utility in metabolic labeling, and its potential as an antimicrobial agent, supported by available data and detailed experimental context.

Introduction

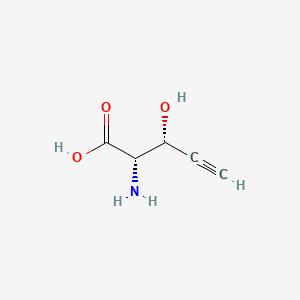

This compound, with the IUPAC name (2S,3R)-2-amino-3-hydroxypent-4-ynoic acid, is a fascinating molecule at the intersection of chemistry and biology.[3][4] Initially identified as a natural product from Streptomyces cattleya, it has garnered significant interest for its unique chemical structure, featuring a terminal alkyne group.[2] This functional group makes it a valuable tool for bioorthogonal chemistry, allowing for the selective labeling and visualization of newly synthesized proteins.[1][5] Furthermore, its structural similarity to L-threonine positions it as a competitive inhibitor of threonyl-tRNA synthetase (ThrRS), the enzyme responsible for charging tRNA with threonine during protein synthesis.[6] This inhibitory action is the basis for its observed antibacterial properties and its function as an antimetabolite.[2]

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₅H₇NO₃. A summary of its key properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.11 g/mol |

| IUPAC Name | (2S,3R)-2-amino-3-hydroxypent-4-ynoic acid |

| CAS Number | 65207-64-9 |

| Appearance | Solid |

| Stereochemistry | (2S,3R) |

Table 1: Chemical and Physical Properties of this compound.

Mechanism of Action: Competitive Inhibition of Threonyl-tRNA Synthetase

The primary mechanism of action of this compound is the competitive inhibition of threonyl-tRNA synthetase (ThrRS).[6] As a structural analog of L-threonine, βES competes with the endogenous amino acid for the active site of ThrRS.[6] This enzyme is crucial for protein synthesis, as it catalyzes the esterification of L-threonine to its cognate tRNA (tRNAThr).

The inhibition of ThrRS by βES can be visualized through the following signaling pathway diagram.

Figure 1: Competitive Inhibition of Threonyl-tRNA Synthetase by this compound. This diagram illustrates how this compound competes with the natural substrate, L-threonine, for the active site of ThrRS, thereby inhibiting the formation of threonyl-tRNAThr and subsequent protein synthesis.

Biological Activities

Antimicrobial Activity

This compound has been reported to exhibit antibacterial activity, particularly against Pseudomonas aeruginosa.[2] This activity is a direct consequence of its ability to inhibit protein synthesis. However, specific Minimum Inhibitory Concentration (MIC) values from standardized antimicrobial susceptibility testing are not widely published. The available information suggests it acts as an antimetabolite against L-threonine.[2]

| Bacterial Strain | MIC (μg/mL) | Reference |

| Pseudomonas aeruginosa | Data not available | [2] |

| Escherichia coli | Data not available | |

| Staphylococcus aureus | Data not available |

Table 2: Antimicrobial Activity of this compound.

Metabolic Labeling and Toxicity

A significant application of this compound is in the field of chemical biology as a tool for metabolic labeling of newly synthesized proteins. The technique, termed THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging), utilizes the cell's own translational machinery to incorporate βES into nascent polypeptide chains.[5][6] The terminal alkyne group of the incorporated βES can then be chemoselectively ligated to a reporter molecule, such as an azide-containing fluorescent dye or affinity tag, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.

Figure 2: THRONCAT Experimental Workflow. This diagram outlines the process of metabolic labeling using this compound, from its incorporation into proteins within the cell to the subsequent ligation with a reporter molecule for analysis.

Importantly, studies utilizing the THRONCAT method have reported that βES is non-toxic to cells at the concentrations used for effective labeling.[1][5][6] This low cytotoxicity is a significant advantage over other metabolic labeling reagents. However, comprehensive toxicological data, such as LD₅₀ values, are not currently available.

| Assay Type | Result | Cell Line/Organism | Reference |

| Cell Proliferation | No significant effect at labeling concentrations | HeLa, E. coli | [6] |

| Acute Oral Toxicity (LD₅₀) | Data not available |

Table 3: Toxicity Profile of this compound.

Synthesis

The stereoselective synthesis of this compound, specifically the (2S,3R) isomer, is a key challenge due to the presence of two adjacent chiral centers. While detailed, step-by-step protocols are often proprietary or embedded in complex publications, the general synthetic strategies involve the creation of the amino and hydroxyl groups with the correct stereochemistry on a carbon backbone that already contains or will be modified to include the ethynyl group.

One published approach mentions a four-step synthesis with a 22% overall yield, utilizing an asymmetric aminohydroxylation as the key step to establish the stereocenters.[5]

Figure 3: General Synthetic Workflow for this compound. This diagram depicts a generalized multi-step synthesis, highlighting the critical asymmetric aminohydroxylation step for achieving the desired stereochemistry.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized methodologies for key experiments involving this compound, based on common laboratory practices.

General Protocol for Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., E. coli, S. aureus) is used to inoculate a sterile broth medium and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of this compound Dilutions: A stock solution of βES is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of βES that completely inhibits visible bacterial growth.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Adherent cells (e.g., HeLa) are seeded into a 96-well plate at a specific density and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with untreated cells is also included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.

Pharmacokinetics

To date, there is a lack of published data on the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Understanding the in vivo behavior of βES is crucial for its potential development as a therapeutic agent. Future research should focus on characterizing its pharmacokinetic profile in animal models.

Clinical Applications and Future Directions

Currently, there are no known clinical trials involving this compound. Its primary application remains as a research tool in chemical biology for metabolic labeling. However, its role as an antimetabolite and its reported antibacterial activity suggest potential avenues for future drug development. Further research is warranted to:

-

Quantify its inhibitory activity against ThrRS from various pathogenic bacteria.

-

Determine its MIC values against a broader panel of clinically relevant bacteria.

-

Conduct comprehensive in vivo toxicity and pharmacokinetic studies.

-

Explore its potential as a lead compound for the development of novel antibiotics.

Conclusion

This compound is a versatile molecule with significant potential in both biomedical research and as a starting point for drug discovery. Its unique ability to be incorporated into proteins via the endogenous cellular machinery makes it an invaluable tool for studying protein synthesis and dynamics. While its therapeutic potential as an antimicrobial agent is yet to be fully explored, its established mechanism of action as a competitive inhibitor of a key bacterial enzyme provides a strong rationale for further investigation. This guide has summarized the current state of knowledge on this compound, highlighting both what is known and the critical gaps that future research must address to unlock its full potential.

References

- 1. Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes | Radboud University [ru.nl]

- 2. This compound, an antimetabolite of L-threonine, from Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. biorxiv.org [biorxiv.org]

- 6. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]

β-Ethynylserine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

β-Ethynylserine (βES) is a non-canonical amino acid that has garnered significant attention in chemical biology and drug development. As a structural analog of L-threonine, it serves as a valuable tool for probing and manipulating biological systems. Its terminal alkyne group provides a bioorthogonal handle for "click" chemistry, enabling the specific labeling and tracking of newly synthesized proteins.[1][2] Furthermore, its role as an antimetabolite of L-threonine suggests potential applications in antimicrobial and therapeutic agent development.[3][4] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological applications of β-ethynylserine, with a focus on experimental protocols and data for researchers in the field.

Structure and Properties

β-Ethynylserine, systematically named (2S,3R)-2-amino-3-hydroxypent-4-ynoic acid, is a chiral molecule with two stereocenters.[5] Its structure features a terminal alkyne group, which is key to its utility in bioorthogonal chemistry.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₃ | [5] |

| Molecular Weight | 129.11 g/mol | [5] |

| IUPAC Name | (2S,3R)-2-amino-3-hydroxypent-4-ynoic acid | [5] |

| CAS Number | 65207-64-9 | [5] |

| Appearance | Off-white to light yellow solid | [6] |

| Solubility | Water: 35 mg/mL (271.09 mM); DMSO: 2 mg/mL (15.49 mM) | [6] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [6] |

| Computed XLogP3 | -3.9 | [5] |

| Computed pKa (strongest acidic) | 3.56 | PubChem (Computed) |

| Computed pKa (strongest basic) | 7.95 | PubChem (Computed) |

Biosynthesis

The natural biosynthesis of β-ethynylserine has been elucidated in the bacterium Streptomyces cattleya.[7] It is a multi-step enzymatic pathway that starts from the common amino acid L-lysine. The key enzymes involved in this pathway are encoded by the bes gene cluster.

Biosynthetic Pathway of β-Ethynylserine

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Multi-omic Analysis of Human B-cell Activation Reveals a Key Lysosomal BCAT1 Role in mTOR Hyperactivation by B-cell receptor and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. beta-Ethynylserine | 64918-85-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Non-Canonical Amino Acid β-Ethynylserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Ethynylserine (βES) is a non-canonical amino acid that has emerged as a powerful tool in chemical biology and proteomics. As a bioorthogonal analog of the proteinogenic amino acid L-threonine, βES can be metabolically incorporated into newly synthesized proteins. Its terminal alkyne group serves as a chemical handle for bioorthogonal ligation, enabling the selective visualization, identification, and quantification of nascent proteomes. This technical guide provides a comprehensive overview of βES, including its synthesis, applications, and detailed experimental protocols.

Core Properties and Synthesis

β-Ethynylserine was first identified as a natural product from the bacterium Streptomyces cattleya.[1] Its utility as a research tool stems from its efficient incorporation into proteins by the cellular translational machinery, which recognizes it as a surrogate for threonine.[2][3]

Stereoselective Synthesis

A stereoselective synthesis of β-ethynylserine has been developed, yielding the compound in four steps with a 22% overall yield, greater than 98% diastereomeric excess, and 86% enantiomeric excess.[2] The key step in this synthesis is an asymmetric aminohydroxylation.[4]

| Parameter | Value | Reference |

| Overall Yield | 22% | [2] |

| Diastereomeric Excess (de) | >98% | [2] |

| Enantiomeric Excess (ee) | 86% | [2] |

| Table 1: Quantitative Data for the Stereoselective Synthesis of β-Ethynylserine. This table summarizes the reported yield and stereochemical purity of a known synthetic route to β-ethynylserine. |

THRONCAT: A Novel Method for Metabolic Labeling

The primary application of β-ethynylserine is in a technique called THRONCAT (Threonine-derived Non-Canonical Amino Acid Tagging).[5][6] This method allows for the efficient and non-toxic labeling of newly synthesized proteins in a variety of biological systems, including bacteria, mammalian cells, and Drosophila melanogaster.[3][5] A key advantage of THRONCAT over existing methods like BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging), which typically uses the methionine analog homopropargylglycine (HPG), is that it does not require amino acid-depleted media for efficient labeling.[2][3]

THRONCAT Experimental Workflow

The general workflow for a THRONCAT experiment involves three main stages: metabolic labeling, cell lysis and click chemistry, and downstream analysis.

Figure 1: THRONCAT Experimental Workflow. This diagram illustrates the key steps of the THRONCAT method, from metabolic labeling of cells with β-ethynylserine to downstream analysis of newly synthesized proteins.

Quantitative Comparison of THRONCAT and BONCAT

Studies have demonstrated the superior or comparable efficiency of THRONCAT for labeling nascent proteins in complete media.

| Parameter | THRONCAT (βES) | BONCAT (HPG) | Conditions | Reference |

| HeLa Cells | ||||

| Number of Identified NSPs | 3073 | ~3000 | 4 mM analog, 5 hours | [2] |

| Labeling Efficiency in Complete Medium | ~200-fold signal over background | Minimal incorporation | 4 mM analog, 1 hour | [3] |

| E. coli (prototrophic) | ||||

| Labeling in Complete Medium | Strong labeling | No labeling | 4 mM analog, 1 hour | [2][3] |

| Drosophila melanogaster (in vivo) | ||||

| Labeling Kinetics | Faster signal increase, higher maximum level | Slower signal increase | 4 mM analog | [2] |

| Table 2: Quantitative Comparison of THRONCAT and BONCAT. This table summarizes key performance metrics of THRONCAT (using β-ethynylserine) compared to BONCAT (using homopropargylglycine) in various biological systems. NSPs: Newly Synthesized Proteins. |

Toxicity

β-Ethynylserine has been shown to be non-toxic at concentrations effective for labeling. In HeLa cells, incubation with up to 1 mM βES for 24 hours had no observable effect on cell proliferation.[7]

Biosynthesis of β-Ethynylserine

The natural biosynthesis of β-ethynylserine in Streptomyces cattleya originates from L-lysine and involves a series of enzymatic transformations.[8] This pathway is of interest for potential in vivo production of alkyne-containing amino acids.[8]

Figure 2: Biosynthesis of β-Ethynylserine. This diagram outlines the enzymatic pathway for the biosynthesis of β-ethynylserine from L-lysine in Streptomyces cattleya.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with β-Ethynylserine

This protocol is adapted from Ignacio et al., 2023.[1]

Materials:

-

Mammalian cells (e.g., HeLa, Ramos)

-

Complete cell culture medium (e.g., DMEM, RPMI 1640) supplemented with 10% FBS

-

β-Ethynylserine (βES) stock solution (200 mM in sterile water)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture mammalian cells to the desired confluency under standard conditions.

-

Prepare the labeling medium by adding βES stock solution to the complete culture medium to a final concentration of 1-4 mM.

-

Remove the existing culture medium from the cells and wash once with PBS.

-

Add the βES-containing labeling medium to the cells.

-

Incubate the cells for the desired labeling period (e.g., 1 to 5 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, harvest the cells for downstream applications such as cell lysis and click chemistry. For adherent cells, this can be done by trypsinization. For suspension cells, pellet by centrifugation.

-

Wash the cells twice with ice-cold PBS to remove any unincorporated βES.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In-Gel Fluorescence

This protocol is a general procedure based on methods described for THRONCAT.[2][3]

Materials:

-

Cell lysate containing βES-labeled proteins

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (1.7 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

-

Azide-functionalized fluorophore (e.g., Cy5-azide) stock solution (5 mM in DMSO)

-

SDS-PAGE loading buffer

Procedure:

-

To 20 µL of cell lysate (containing approximately 20-50 µg of protein), add the following click chemistry reagents in order:

-

2.5 µL of Cy5-azide stock solution (final concentration: 0.5 mM)

-

5 µL of TCEP stock solution (final concentration: 10 mM)

-

5 µL of TBTA stock solution (final concentration: 340 µM)

-

2.5 µL of CuSO₄ stock solution (final concentration: 5 mM)

-

-

Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Visualize the labeled proteins using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Cy5: ~650 nm excitation, ~670 nm emission).

-

As a loading control, the gel can be subsequently stained with a total protein stain like Coomassie Brilliant Blue or silver stain.

Protocol 3: In Vivo Labeling of Drosophila melanogaster Larvae

This protocol is adapted from Ignacio et al., 2023.[1]

Materials:

-

Drosophila melanogaster larvae (late second or early third instar)

-

Standard Drosophila food

-

β-Ethynylserine (βES)

-

TAMRA-azide for visualization

Procedure:

-

Prepare Drosophila food containing a final concentration of 4 mM βES.

-

Transfer late second instar/early third instar larvae to the βES-containing food.

-

Allow the larvae to feed on the βES-containing food for 48 hours.

-

After the labeling period, dissect the desired tissues (e.g., central nervous system, body wall muscles) from the larvae.

-

Fix and permeabilize the tissues according to standard immunofluorescence protocols.

-

Perform the click reaction by incubating the tissues with a solution containing TAMRA-azide to visualize the newly synthesized proteins.

-

Wash the tissues to remove excess reagents.

-

Mount the tissues on a microscope slide and image using confocal microscopy.

Applications in Drug Development and Research

The ability to specifically label and identify newly synthesized proteins has significant implications for drug development and fundamental research.

-

Target Identification and Validation: βES can be used to identify proteins whose synthesis is altered in response to a drug candidate, providing insights into the drug's mechanism of action and potential off-target effects.

-

Understanding Disease Mechanisms: By comparing the nascent proteomes of healthy and diseased cells or tissues, researchers can identify changes in protein synthesis that are associated with the disease state.[3][5] For example, THRONCAT has been used to study changes in protein synthesis rates in a Drosophila model of Charcot-Marie-Tooth peripheral neuropathy.[5]

-

Monitoring Cellular Responses: The rapid and non-perturbative nature of THRONCAT allows for the study of immediate proteomic changes in response to various stimuli, such as B-cell receptor activation.[2][3]

-

Personalized Medicine: In the future, techniques like THRONCAT could potentially be used to monitor individual patient responses to therapies at the proteomic level.

Conclusion

β-Ethynylserine, through its application in the THRONCAT method, represents a significant advancement in the field of proteomics. Its ability to efficiently and non-toxically label newly synthesized proteins in their native cellular environment provides researchers with a powerful tool to investigate the dynamics of the proteome in health and disease. The detailed protocols and comparative data presented in this guide are intended to facilitate the adoption of this technology and spur further innovation in its application to pressing challenges in biology and medicine.

References

- 1. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beta-Ethynylserine | 64918-85-0 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. B cell receptor-induced protein dynamics and the emerging role of SUMOylation revealed by proximity proteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Threonine Analog β-Ethynylserine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-ethynylserine (βES) is a non-canonical, terminal alkyne-containing amino acid and a structural analog of L-threonine.[1][2][3] Initially identified as a natural product of Streptomyces cattleya, it has emerged as a powerful chemical biology tool for investigating nascent protein synthesis.[1] Its bioorthogonal alkyne handle allows for covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the selective labeling, visualization, and enrichment of newly synthesized proteins.[2][4] This technical guide provides a comprehensive overview of β-ethynylserine, detailing its chemical properties, biosynthetic pathway, mechanism of action, and applications, with a focus on the THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging) methodology. Detailed experimental protocols and quantitative data are presented to facilitate its adoption in research and drug development settings.

Core Chemical and Physical Properties

β-Ethynylserine is a non-proteinogenic L-alpha-amino acid, structurally similar to L-threonine but featuring a terminal ethynyl group in place of the methyl group.[5] This unique functional group is rare in natural products and is the key to its utility in bioorthogonal chemistry.[4]

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3R)-2-amino-3-hydroxypent-4-ynoic acid | [5] |

| Molecular Formula | C₅H₇NO₃ | [5] |

| Molecular Weight | 129.11 g/mol | [5] |

| Canonical SMILES | C#C--INVALID-LINK--O)N">C@HO | [5] |

| InChI Key | RBWXRFBKVDBXEG-DMTCNVIQSA-N | [5] |

| Known Sources | Streptomyces cattleya, Athelia rolfsii | [1][5] |

| Primary Role | L-threonine antimetabolite, Bioorthogonal chemical reporter | [1][5] |

Biosynthesis Pathway in Streptomyces cattleya

The biosynthesis of β-ethynylserine in S. cattleya is a novel enzymatic pathway that does not rely on traditional fatty acid desaturases for alkyne formation.[2][4] The pathway originates from the common amino acid L-lysine and is orchestrated by a dedicated gene cluster (βes).[4][6]

The key enzymatic steps are:

-

Radical Halogenation: The Fe(II)/α-ketoglutarate-dependent halogenase, BesD , catalyzes the chlorination of L-lysine at the C4 position to form 4-chloro-L-lysine.[2][3]

-

Oxidative Cleavage: The enzyme BesC mediates the oxidative C-C bond cleavage of 4-chloro-L-lysine to produce 4-chloro-allylglycine.[2]

-

Alkyne Formation: The pyridoxal phosphate (PLP)-dependent enzyme BesB catalyzes the elimination of chloride from 4-chloro-allylglycine, proceeding through an allene intermediate to form the terminal alkyne-containing amino acid, L-propargylglycine.[6]

-

Final Conversion: Two additional enzymes in the cluster are proposed to convert L-propargylglycine into the final product, β-ethynylserine.[4]

Quantitative Data: Kinetics of Biosynthetic Pathway Homologs

While kinetic data for all S. cattleya Bes enzymes are not fully available, studies on homologous radical halogenases provide insight into their efficiency.

| Enzyme | Substrate | KM (mM) | kcat (min⁻¹) | kcat/KM (mM⁻¹min⁻¹) | Reference(s) |

| HalD | Ornithine | 0.03 ± 0.004 | - | 330 ± 70 | [5] |

| HalD | Lysine | 1.22 ± 0.12 | - | 13.2 ± 3.6 | [5] |

Mechanism of Action and Applications in Research

β-Ethynylserine functions as a surrogate for L-threonine and is recognized by the cell's translational machinery.[7] It is charged to tRNAThr by the threonyl-tRNA synthetase (ThrRS) and subsequently incorporated into nascent polypeptide chains during ribosome-mediated protein synthesis.[4][7]

This incorporation introduces a bioorthogonal alkyne handle into newly synthesized proteins (NSPs). This handle is chemically inert within the cellular environment but can be selectively targeted for covalent ligation with an azide-containing probe (e.g., a fluorophore or biotin) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[4][7]

The THRONCAT Method

This principle is the foundation of the THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging) method.[7][8][9] A key advantage of THRONCAT over other methods, such as those using methionine analogs (e.g., L-homopropargylglycine, HPG), is its efficacy in complete growth media.[8][9] It does not require methionine-free conditions, the use of auxotrophic cell lines, and exhibits low cytotoxicity, making it a versatile tool for a wide range of biological systems.[8][9][10]

Applications of THRONCAT:

-

Visualization of Protein Synthesis: Labeling NSPs with fluorescent probes for analysis by in-gel fluorescence or microscopy.[8][9]

-

Proteomic Profiling: Enriching NSPs using biotin-azide tags for subsequent identification and quantification by mass spectrometry.[8][11]

-

Studying Cellular Dynamics: Monitoring rapid changes in protein synthesis in response to stimuli, such as B-cell receptor activation.[9]

-

In Vivo Analysis: Quantifying relative protein synthesis rates in specific cell types within whole organisms, such as Drosophila melanogaster.[9]

Experimental Protocols

Stereoselective Synthesis of β-Ethynylserine

A stereoselective synthesis route has been developed, yielding βES in four steps with a 22% overall yield. The key step is an asymmetric aminohydroxylation.[4] While the full detailed synthesis is beyond the scope of this guide, the reference provides the necessary information for chemical synthesis. For many researchers, βES can be obtained from commercial vendors or upon request from specialized chemical biology labs.

Protocol: Metabolic Labeling of Mammalian Cells with βES

This protocol is adapted from the THRONCAT methodology for labeling adherent mammalian cells (e.g., HeLa).[9][10]

-

Cell Culture: Seed HeLa cells in a 6-well plate to reach 70-80% confluency at the time of labeling.

-

Labeling: Add β-ethynylserine directly to the complete culture medium to a final concentration of 1-4 mM.

-

Incubation: Incubate the cells for the desired pulse duration (e.g., 10 minutes to 5 hours) at 37°C and 5% CO₂. Labeling can be detected in as little as 10 minutes.

-

Cell Harvest: Aspirate the medium, wash the cells twice with ice-cold PBS.

-

Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA). The lysate containing βES-labeled proteins is now ready for downstream click chemistry.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the ligation of an azide-probe to the βES-labeled proteome in the cell lysate.

Reagents:

-

βES-labeled protein lysate (from Protocol 4.2)

-

Azide probe (e.g., 10 mM stock of Cy5-azide or Biotin-azide in DMSO)

-

Copper (II) Sulfate (CuSO₄): 20 mM stock in H₂O

-

Ligand (e.g., THPTA): 100 mM stock in H₂O

-

Reducing Agent (Sodium Ascorbate): 300 mM stock in H₂O, freshly prepared

-

Aminoguanidine: 1 M stock in H₂O (optional, to intercept deleterious by-products)

Procedure:

-

In a microcentrifuge tube, dilute 50-100 µg of βES-labeled protein lysate to a final volume of ~80 µL with PBS.

-

Add the reagents in the following order, vortexing briefly after each addition:

-

10 µL of 100 mM THPTA solution.

-

10 µL of 20 mM CuSO₄ solution.

-

10 µL of azide probe stock solution.

-

-

Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

The labeled proteome is now ready for analysis.

Protocol: In-Gel Fluorescence Analysis

-

Sample Preparation: Quench the click reaction by adding 4X SDS-PAGE loading buffer.

-

SDS-PAGE: Load 20 µg of protein per lane on a polyacrylamide gel (e.g., 4-20% Bis-Tris). Include a fluorescent protein ladder. Run the gel at 140V for approximately 1 hour.

-

Destaining (Optional but Recommended): Gently rock the gel in a destaining buffer for 1 hour at room temperature to remove residual reagents.

-

Fluorescence Scanning: Scan the gel using an appropriate imager with excitation/emission filters for the chosen fluorophore (e.g., Cy5).

-

Total Protein Staining: After scanning, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire proteome and confirm equal loading.

Conclusion and Future Outlook

β-Ethynylserine, through the THRONCAT method, provides a robust, non-toxic, and versatile system for the metabolic labeling of nascent proteins.[7][8] Its ability to function efficiently in complete media across diverse biological systems overcomes significant limitations of previous techniques. For researchers in basic science, it offers a powerful lens to study the dynamics of the proteome in response to physiological and pathological stimuli. For drug development professionals, this tool can be applied to understand a compound's mechanism of action by profiling its immediate effects on protein synthesis, identifying novel drug targets, and assessing cellular toxicity. The continued application and development of β-ethynylserine-based methods will undoubtedly yield critical insights into the complex and dynamic world of the proteome.

References

- 1. The functional role of threonine-205 in the mechanism-based inactivation of P450 2B1 by two ethynyl substrates: the importance of the F helix in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. people.reed.edu [people.reed.edu]

- 4. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. michellechang.chemistry.princeton.edu [michellechang.chemistry.princeton.edu]

- 6. This compound, an antimetabolite of L-threonine, from Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. A role for threonine 302 in the mechanism-based inactivation of P450 2B4 by 2-ethynylnaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 11. Adaptive evolution of threonine deaminase in plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of β-Ethynylserine in Streptomyces cattleya: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Ethynylserine is a non-canonical amino acid with a terminal alkyne functional group, a feature that makes it a valuable tool in chemical biology and drug development due to its ability to participate in bioorthogonal "click" chemistry reactions. Produced by the soil bacterium Streptomyces cattleya, the biosynthetic pathway of β-ethynylserine is a unique enzymatic cascade that transforms the primary metabolite L-lysine into this specialized amino acid. This technical guide provides an in-depth overview of the biosynthesis of β-ethynylserine, detailing the genetic basis, enzymatic transformations, and experimental methodologies used to elucidate this novel pathway. The information presented is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

The β-Ethynylserine (bes) Biosynthetic Gene Cluster

The genetic blueprint for β-ethynylserine production in Streptomyces cattleya is encoded within a dedicated biosynthetic gene cluster (BGC), designated the bes cluster. Comparative genomic analysis between alkyne-producing and non-producing Streptomyces species was instrumental in identifying this cluster.[1] The bes BGC is comprised of six genes, besA through besF, each encoding a specific enzyme or transporter essential for the pathway.

Table 1: Genes of the β-Ethynylserine (bes) Biosynthetic Gene Cluster in S. cattleya

| Gene | Proposed Function | Nearest Homologue | % Identity / % Similarity |

| besA | γ-glutamyl-L-amino acid ligase | Unknown | - |

| besB | Pyridoxal phosphate (PLP)-dependent enzyme (alkyne synthase) | Cystathionine-β-lyase | - |

| besC | Non-heme iron oxidase | HemeO superfamily | - |

| besD | Non-heme Fe/α-ketoglutarate-dependent halogenase | Halogenase | - |

| besE | γ-glutamyl-L-amino acid hydrolase/hydroxylase | Unknown | - |

| besF | Putative transporter | Amino acid transporter | - |

The Biosynthetic Pathway: From L-Lysine to β-Ethynylserine

The biosynthesis of β-ethynylserine is a multi-step enzymatic process that commences with the common amino acid L-lysine and proceeds through a series of unprecedented biochemical transformations to install the terminal alkyne functionality.

Key Enzymatic Steps

The pathway can be summarized in the following key steps, each catalyzed by a specific "Bes" enzyme:

-

Halogenation (BesD): The pathway is initiated by the non-heme Fe(II)/α-ketoglutarate-dependent halogenase, BesD, which catalyzes the chlorination of L-lysine at the Cγ position to yield 4-chloro-L-lysine.[2]

-

Oxidative C-C Bond Cleavage (BesC): The non-heme iron oxidase BesC then acts on 4-chloro-L-lysine, catalyzing an oxidative cleavage of the C-C bond between the β and γ carbons to produce 4-chloro-L-allylglycine.[2]

-

Alkyne Formation (BesB): The pyridoxal phosphate (PLP)-dependent enzyme BesB, a homolog of cystathionine-β-lyase, is the key enzyme responsible for the formation of the terminal alkyne.[3][4] It catalyzes the γ-elimination of the chlorine atom from 4-chloro-L-allylglycine and subsequent isomerization, likely through an allene intermediate, to form L-propargylglycine.[2][3]

-

Glutamylation (BesA): L-propargylglycine is then ligated to a glutamate molecule at its α-amino group by the γ-glutamyl-L-amino acid ligase BesA, forming γ-glutamyl-L-propargylglycine.[5]

-

Hydroxylation and Hydrolysis (BesE): Finally, the dipeptide is hydroxylated at the β-position and the γ-glutamyl group is subsequently hydrolyzed by the bifunctional enzyme BesE to release the final product, β-ethynylserine.[5]

Visualization of the Biosynthetic Pathway

Caption: The enzymatic cascade for β-ethynylserine biosynthesis.

Experimental Elucidation of the Pathway

The characterization of the β-ethynylserine biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Gene Knockout Studies

To confirm the involvement of the bes gene cluster in β-ethynylserine production, targeted gene knockouts were performed in S. cattleya.[6] The disruption of each of the besA-E genes resulted in the abolition of β-ethynylserine production, confirming their essentiality for the pathway.

Table 2: Phenotypes of bes Gene Knockout Mutants in S. cattleya

| Mutant Strain | Gene Disrupted | β-Ethynylserine Production |

| ΔbesA | besA | Abolished |

| ΔbesB | besB | Abolished |

| ΔbesC | besC | Abolished |

| ΔbesD | besD | Abolished |

| ΔbesE | besE | Abolished |

| ΔbesF | besF | Reduced |

Note: While BesF is not directly catalytic, its disruption likely impairs the export of β-ethynylserine, leading to reduced detectable levels in the culture supernatant.

In Vitro Reconstitution of the Pathway

The definitive confirmation of the function of the Bes enzymes was achieved through the in vitro reconstitution of the biosynthetic pathway.[3][7] Each Bes enzyme was heterologously expressed and purified, and their catalytic activity was assayed sequentially.

Table 3: In Vitro Reconstitution of the β-Ethynylserine Biosynthetic Pathway

| Reaction Step | Enzyme(s) | Substrate(s) | Product(s) |

| 1 | BesD, α-ketoglutarate, Fe(II), O₂, Cl⁻ | L-Lysine | 4-Chloro-L-lysine |

| 2 | BesC, Fe(II), O₂ | 4-Chloro-L-lysine | 4-Chloro-L-allylglycine |

| 3 | BesB, PLP | 4-Chloro-L-allylglycine | L-Propargylglycine |

| 4 | BesA, L-Glutamate, ATP | L-Propargylglycine | γ-Glutamyl-L-propargylglycine |

| 5 | BesE, O₂ | γ-Glutamyl-L-propargylglycine | γ-Glutamyl-β-ethynylserine |

| 6 | BesE | γ-Glutamyl-β-ethynylserine | β-Ethynylserine, L-Glutamate |

Experimental Workflow Visualization

The overall workflow for the discovery and characterization of the β-ethynylserine biosynthetic pathway is depicted below.

Caption: Workflow for elucidating the β-ethynylserine pathway.

Detailed Experimental Protocols

Gene Disruption in Streptomyces cattleya via PCR-Targeted Mutagenesis

This protocol is adapted from standard methods for gene disruption in Streptomyces.[8]

-

Primer Design: Design primers with 39-nucleotide extensions homologous to the regions flanking the target bes gene and 20-nucleotide priming sequences for a resistance cassette (e.g., apramycin).

-

PCR Amplification of Resistance Cassette: Amplify the resistance cassette using the designed primers and a template plasmid (e.g., pIJ773).

-

Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 containing the target S. cattleya cosmid and the λ Red recombination system.

-

Electroporation: Electroporate the purified PCR product into the competent E. coli cells.

-

Selection of Recombinant Cosmids: Select for recombinant cosmids by plating on media containing the appropriate antibiotics (for the cosmid and the inserted resistance cassette).

-

Intergeneric Conjugation: Transfer the mutagenized cosmid from E. coli ET12567/pUZ8002 to S. cattleya via intergeneric conjugation on a suitable medium (e.g., AS1 agar).

-

Selection of Exconjugants: Select for S. cattleya exconjugants that have undergone double crossover homologous recombination by plating on media containing the resistance marker and nalidixic acid (to counter-select E. coli).

-

Verification of Mutants: Verify the correct gene disruption by PCR analysis of genomic DNA from the putative mutants.

In Vitro Reconstitution of the BesD-Catalyzed Halogenation

-

Reaction Mixture: Prepare a reaction mixture (e.g., 50 µL) containing:

-

HEPES buffer (50 mM, pH 7.5)

-

L-lysine (1 mM)

-

Fe(NH₄)₂(SO₄)₂ (100 µM)

-

α-ketoglutarate (2 mM)

-

Sodium chloride (10 mM)

-

Ascorbate (2 mM)

-

Purified BesD enzyme (10 µM)

-

-

Incubation: Incubate the reaction at 30°C for 1-4 hours.

-

Quenching: Quench the reaction by adding an equal volume of methanol.

-

Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) for the formation of 4-chloro-L-lysine.

Signaling Pathways and Regulatory Mechanisms

The regulation of the bes gene cluster and the signaling pathways that control the production of β-ethynylserine are not yet fully understood. However, the presence of putative regulatory elements within the cluster and the dependency of secondary metabolite production on specific growth phases in Streptomyces suggest a complex regulatory network.

Caption: A hypothesized regulatory cascade for β-ethynylserine production.

Conclusion and Future Perspectives

The elucidation of the β-ethynylserine biosynthetic pathway in Streptomyces cattleya has unveiled a novel enzymatic strategy for the formation of a terminal alkyne in a natural product. This knowledge not only expands our understanding of the metabolic diversity of microorganisms but also provides a set of biocatalysts with potential applications in synthetic biology and chemoenzymatic synthesis. Future research in this area may focus on:

-

Detailed kinetic and structural characterization of all Bes enzymes.

-

Elucidation of the regulatory networks governing the expression of the bes gene cluster.

-

Engineering of the pathway for the production of novel alkyne-containing molecules.

-

Heterologous expression of the bes cluster in more amenable host organisms for industrial-scale production.

The unique chemistry of the Bes enzymes, particularly the alkyne synthase BesB, offers exciting opportunities for the development of novel biocatalytic tools for the installation of alkyne functionalities into a wide range of molecules, paving the way for new discoveries in drug development and chemical biology.

References

- 1. Discovery of a pathway for terminal-alkyne amino acid biosynthesis | College of Chemistry [chemistry.berkeley.edu]

- 2. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Compare_Genomes: A Comparative Genomics Workflow to Streamline the Analysis of Evolutionary Divergence Across Eukaryotic Genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. streptomyces.org.uk [streptomyces.org.uk]

- 8. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

An In-depth Technical Guide to beta-Ethynylserine: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-Ethynylserine (β-Ethynylserine), a non-canonical amino acid with significant applications in chemical biology and potential as an antimicrobial agent. This document details its discovery, biosynthetic and chemical synthesis pathways, mechanism of action, and its use in advanced research methodologies.

Discovery and History

This compound was first identified in 1986 by a Japanese pharmaceutical research group from the soil bacterium Streptomyces cattleya.[1] It was initially characterized as an antimetabolite of the essential amino acid L-threonine. For over three decades, the biosynthesis of this unique amino acid remained a puzzle until the groundbreaking work of Michelle Chang's research group at the University of California, Berkeley. In 2019, they elucidated the complete biosynthetic pathway, revealing a novel enzymatic strategy for the formation of a terminal alkyne in a biomolecule. This discovery was significant as it represented the first endogenous pathway for the biosynthesis of a terminal-alkyne-containing amino acid.[2]

Biosynthesis and Chemical Synthesis

Biosynthesis in Streptomyces cattleya

The natural production of this compound in S. cattleya originates from L-lysine and is orchestrated by a six-gene cluster known as the bes operon. This cluster encodes five key enzymes (BesA, BesB, BesC, BesD, and BesE) that catalyze a series of remarkable transformations. The pathway begins with the halogenation of L-lysine, followed by an oxidative cleavage and the formation of the characteristic terminal triple bond.[2][3]

The elucidation of this pathway opened up possibilities for the biotechnological production of this compound and other terminal alkyne-containing amino acids by engineering the bes gene cluster into tractable host organisms like Escherichia coli.[2]

Chemical Synthesis

A stereoselective chemical synthesis of this compound has been developed, providing a reliable route to this valuable research compound. The synthesis is achieved in four steps with an overall yield of 22%. A key transformation in this synthetic route is an asymmetric Sharpless aminohydroxylation, which establishes the stereochemistry of the final product.[4][5][6]

Experimental Protocol: Chemical Synthesis Outline

While a detailed, step-by-step protocol is not available in the reviewed literature, the key steps for the chemical synthesis of this compound are as follows:

-

Wittig Olefination: The synthesis commences with a Wittig reaction involving trimethylsilyl (TMS)-alkynal to form an unsaturated intermediate.

-

Sharpless Asymmetric Aminohydroxylation: This crucial step introduces the amino and hydroxyl groups with high stereocontrol, utilizing a chiral ligand to direct the stereochemical outcome.

-

Protecting Group Removal: Any protecting groups used in the preceding steps are removed.

-

Ester Hydrolysis: The final step involves the hydrolysis of an ester to yield the desired this compound.[4]

Biological Activity and Mechanism of Action

Antibacterial Activity

This compound has been reported to exhibit antibacterial activity, notably against Pseudomonas aeruginosa.[1] Its mode of action is believed to stem from its role as an antimetabolite of L-threonine, thereby interfering with essential metabolic pathways.

Quantitative Data on Antibacterial Activity

Enzyme Inhibition: Alanine Racemase

This compound has been suggested as a potential inhibitor of alanine racemase. This enzyme is a crucial target for antibacterial drug development as it is essential for the synthesis of D-alanine, a key component of the bacterial cell wall. Alanine racemase is absent in humans, making it an attractive and specific target.[7][8]

Quantitative Data on Enzyme Inhibition

Specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against alanine racemase have not been reported in the reviewed literature.

Experimental Protocol: Alanine Racemase Inhibition Assay

A general protocol for assessing the inhibition of alanine racemase can be adapted to test this compound. This assay typically involves a coupled-enzyme system:

-

Reaction Setup: The assay is performed in a buffer solution (e.g., Tris-Tricine buffer, pH 8.5) containing the purified alanine racemase enzyme, the substrate (D-alanine), and the co-factor NAD+.

-

Coupled Enzyme: L-alanine dehydrogenase is included in the reaction mixture.

-

Inhibitor Addition: Varying concentrations of the potential inhibitor (this compound) are added to the reaction wells.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of D-alanine. The conversion of D-alanine to L-alanine by alanine racemase is coupled to the deamination of L-alanine by L-alanine dehydrogenase, which results in the reduction of NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.

-

Data Analysis: The rate of NADH production is used to determine the enzyme activity at different inhibitor concentrations, allowing for the calculation of IC50 values. To determine the Ki, the assay is repeated with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using methods such as the Lineweaver-Burk plot.[7]

Application in Proteomics: THRONCAT

A significant application of this compound is in the field of proteomics through a technique called THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging). This method utilizes this compound as a bioorthogonal analog of threonine for the metabolic labeling of newly synthesized proteins.[4][9]

The key advantage of THRONCAT is that it can be performed in complete growth media without inducing cellular toxicity, which is a limitation of other metabolic labeling methods that often require amino acid-depleted media.[4][5][9] The terminal alkyne group of the incorporated this compound allows for the attachment of reporter molecules, such as fluorescent dyes or affinity tags, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the visualization and enrichment of the nascent proteome.[4][5]

Experimental Protocol: THRONCAT for Nascent Proteome Labeling

The following is a general workflow for the THRONCAT methodology:

-

Metabolic Labeling: Cells (e.g., bacteria, mammalian cells) are cultured in their standard complete growth medium supplemented with this compound (e.g., 1-4 mM) for a desired period (from minutes to hours) to allow for its incorporation into newly synthesized proteins.

-

Cell Lysis: After labeling, the cells are harvested and lysed to release the total protein content.

-

Click Chemistry Reaction: The alkyne-modified proteins in the cell lysate are then conjugated to an azide-containing reporter molecule (e.g., a fluorescent dye-azide or biotin-azide) using a CuAAC reaction. This reaction typically includes a copper(I) source, a ligand to stabilize the copper(I) (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).

-

Downstream Analysis:

-

Visualization: If a fluorescent dye was used, the labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE or by fluorescence microscopy.

-

Enrichment and Proteomic Analysis: If an affinity tag like biotin was used, the labeled proteins can be enriched from the total proteome using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.[5][10]

-

Signaling Pathways and Logical Relationships

Bacterial Cell Wall Synthesis and Inhibition by Alanine Racemase Inhibitors

This compound's potential as an alanine racemase inhibitor positions it as a disruptor of bacterial cell wall synthesis. The following diagram illustrates the central role of alanine racemase in providing the D-alanine necessary for peptidoglycan formation and how its inhibition can block this essential process.

Caption: Inhibition of Alanine Racemase by this compound Disrupts Bacterial Cell Wall Synthesis.

THRONCAT Workflow for Proteomic Analysis of B-Cell Receptor Activation

The THRONCAT methodology is a powerful tool for investigating dynamic cellular processes, such as the response of B-cells to receptor activation. The following diagram outlines the experimental workflow for using this compound to label and identify newly synthesized proteins following B-cell receptor (BCR) stimulation.

References

- 1. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 64918-85-0 | Benchchem [benchchem.com]

- 3. Changes to Its Peptidoglycan-Remodeling Enzyme Repertoire Modulate β-Lactam Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural features and kinetic characterization of alanine racemase from Bacillus pseudofirmus OF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Target: Alanine racemase, biosynthetic (CHEMBL2833) - ChEMBL [ebi.ac.uk]

- 7. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Beta-Ethynylserine: A Technical Guide to Probing Nascent Protein Synthesis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of the nascent proteome—the complete set of newly synthesized proteins (NSPs)—provides a dynamic snapshot of a cell's response to internal and external stimuli. Traditional methods for labeling NSPs, such as those using methionine analogs or puromycin, often suffer from limitations including the need for artificial methionine-free conditions and cellular toxicity. This guide details the application of beta-ethynylserine (β-ES), a bioorthogonal analog of threonine, for metabolic labeling of NSPs. The primary method utilizing β-ES, known as THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging), overcomes major limitations of previous techniques. It allows for efficient, non-toxic labeling of the nascent proteome in complete growth media within minutes, making it a powerful and versatile tool for researchers in basic science and drug development.[1][2][3]

Introduction: The Challenge of Monitoring Protein Synthesis

Understanding the dynamics of protein synthesis is fundamental to unraveling the complex mechanisms of cellular function, from signal transduction to memory formation and disease progression.[3][4] Distinguishing newly synthesized proteins from the vast background of the pre-existing proteome requires specialized labeling techniques.[3] For years, researchers have relied on methods like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) using methionine analogs (e.g., L-homopropargylglycine, HPG) or puromycin-based assays.[5]

However, these methods have significant drawbacks:

-

BONCAT: Requires depleting endogenous methionine, which involves starving cells in a methionine-free medium. This stressful condition can alter normal cellular physiology and is not suitable for all cell types or in vivo studies.[2][6]

-

Puromycin: This antibiotic mimics an aminoacyl-tRNA, causing premature chain termination and the release of truncated, unstable polypeptides.[5][7] Its use is inherently toxic to cells, limiting its application in long-term studies.[5][8]

The development of β-ethynylserine and the THRONCAT method represents a significant advancement, offering a non-toxic, efficient, and user-friendly approach to label and analyze the nascent proteome under native physiological conditions.[3][4]

The THRONCAT Method: Mechanism and Advantages

THRONCAT utilizes β-ethynylserine (β-ES), a non-canonical amino acid that structurally resembles L-threonine.[9] Its alkyne functional group provides a bioorthogonal handle for "click chemistry" reactions.[10][11]

Mechanism of Action

The process begins with the introduction of β-ES to the cellular environment. The cell's own translational machinery, specifically the threonine-tRNA synthetase (ThrRS), recognizes β-ES and charges it to its corresponding tRNA (tRNAThr).[4] During active protein synthesis, the ribosome incorporates β-ES into the growing polypeptide chain at positions encoded for threonine.[4] Because the terminal alkyne group is small and chemically inert within the cellular environment, its incorporation does not significantly perturb protein structure or function.[12] These newly synthesized, alkyne-tagged proteins can then be selectively modified with azide-containing reporter molecules (e.g., fluorophores for imaging or biotin for enrichment) via a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][12]

Key Advantages

The THRONCAT method offers substantial benefits over preceding technologies.

| Feature | THRONCAT (β-Ethynylserine) | BONCAT (HPG/AHA) | Puromycin-based (OPP) |

| Media Requirement | Complete growth medium[2][4] | Methionine-free/starvation medium[5][6] | Complete growth medium[5] |

| Cellular Toxicity | Non-toxic, does not affect proliferation[1][4] | Less toxic than puromycin, but starvation is a stressor[5][6] | Highly toxic, causes premature chain termination[5][8] |

| Labeling Time | Rapid (minutes)[2] | Hours[1] | Rapid (minutes)[5] |

| Product Stability | Stable, full-length proteins[5] | Stable, full-length proteins[5] | Unstable, truncated polypeptides[5] |

| In Vivo Application | Demonstrated in Drosophila[2][4] | Challenging due to media requirements[13] | Possible, but toxicity is a major concern[13] |

Core Experimental Workflow and Quantitative Data

The versatility of β-ES allows for multiple downstream applications, including visualization, quantification, and proteomic identification of NSPs.

Quantitative Proteomic Analysis

THRONCAT enables deep and efficient profiling of the nascent proteome. A key study demonstrated its superiority over BONCAT in identifying NSPs in HeLa cells.

| Method | Cell Line | Labeling Condition | Number of NSPs Identified | Reference |

| THRONCAT | HeLa | 4 mM β-ES in complete medium for 5h | ~4500 | [1] |

| BONCAT | HeLa | 4 mM HPG in Met-free medium for 5h | ~3000 | [1] |

| THRONCAT | Ramos B-cells | 1 mM β-ES in complete medium | 2751 | [1] |

Flow Cytometry Analysis

β-ES labeling shows significantly higher incorporation and signal in primary immune cells compared to HPG, making it ideal for immunometabolic profiling.

| Cell Type | Labeling Agent | Condition | Signal (ΔMFI vs Inhibitor) | p-value (vs HPG) | Reference |

| Naïve CD4 T cells | HPG | Medium Control | 937 ± 578 | - | [6] |

| Naïve CD4 T cells | β-ES | Medium Control | 6715 ± 3909 | p = 0.035 | [6] |

| Naïve CD4 T cells | HPG | Stimulated | 6547 ± 4139 | - | [6] |

| Naïve CD4 T cells | β-ES | Stimulated | 12865 ± 6629 | p = 0.018 | [6] |

Detailed Experimental Protocols

The following are generalized protocols adapted from published studies.[1][4][6] Researchers should optimize concentrations and incubation times for their specific model system.

Protocol 1: Visualization of NSPs by In-Gel Fluorescence

This protocol is used to visualize the total population of newly synthesized proteins.

-

Metabolic Labeling: Culture cells (e.g., HeLa) in complete medium (DMEM). Add β-ES to a final concentration of 1-4 mM. For a negative control, co-incubate a separate sample with a protein synthesis inhibitor like cycloheximide (CHX). Incubate for 1-5 hours at 37°C.

-

Cell Lysis: Harvest and wash cells with PBS. Lyse the cell pellet in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Click Reaction (CuAAC): In a 20 µL reaction volume, combine 20 µg of protein lysate, Cy5-azide (or another fluorescent azide) to a final concentration of 100 µM, THPTA ligand (1 mM), and copper(II) sulfate (1 mM). Initiate the reaction by adding sodium ascorbate (5 mM).

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

-

Sample Preparation & SDS-PAGE: Quench the reaction by adding 4x Laemmli sample buffer. Run the samples on an SDS-PAGE gel.

-

Imaging: Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., Cy5). A subsequent silver or Coomassie stain can be used to visualize total protein loading.

Protocol 2: Quantification of Protein Synthesis by Flow Cytometry

This protocol allows for the quantification of global protein synthesis rates in individual cells within a population.

-

Metabolic Labeling: Culture cells in suspension or adherent plates in complete medium. Add β-ES to a final concentration of 1-4 mM and incubate for 1-2 hours at 37°C.

-

Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells and permeabilize with a saponin-based buffer (e.g., BD Perm/Wash™ buffer) for 15 minutes.

-

Click Reaction: Resuspend cells in a click reaction cocktail containing an azide-fluorophore (e.g., AZDye 488 Azide), copper(II) sulfate, and a ligand in a compatible buffer. Incubate for 30 minutes at room temperature, protected from light.

-

Staining (Optional): If performing immunophenotyping, wash the cells and proceed with antibody staining for surface or intracellular markers.

-

Analysis: Wash the cells and resuspend in FACS buffer. Analyze the fluorescence intensity on a flow cytometer. The median fluorescence intensity (MFI) correlates with the rate of protein synthesis.

Protocol 3: Enrichment of NSPs for Proteomic Analysis (LC-MS/MS)

This protocol enables the identification and quantification of the specific proteins that were newly synthesized during the labeling period.

-

Metabolic Labeling & Lysis: Follow steps 1 and 2 from Protocol 1.

-

Click Reaction with Biotin: Perform the CuAAC reaction as in Protocol 1, but substitute the fluorescent azide with an azide-biotin conjugate (e.g., Azide-PEG3-Biotin).

-

Affinity Purification: Incubate the biotinylated lysate with streptavidin-coated magnetic beads for 1-2 hours to capture the NSPs.

-

Washing: Wash the beads extensively with high-stringency buffers (e.g., containing urea and detergents) to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.

-

Sample Preparation for MS: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip or similar method.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

Concluding Remarks

This compound, through the THRONCAT method, provides a robust, sensitive, and physiologically compatible tool for investigating the nascent proteome.[3] Its ability to function in complete media without inducing toxicity makes it superior to older methods for a wide range of applications in bacteria, mammalian cells, and whole organisms.[1][2][4] For researchers in cell biology, neuroscience, immunology, and drug discovery, β-ES offers a powerful lens to capture the dynamic cellular changes that underlie health and disease, opening new avenues for understanding complex biological processes and identifying novel therapeutic targets.

References

- 1. biorxiv.org [biorxiv.org]

- 2. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes | Radboud University [ru.nl]

- 4. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. communities.springernature.com [communities.springernature.com]

- 10. Discovery of a pathway for terminal-alkyne amino acid biosynthesis | College of Chemistry [chemistry.berkeley.edu]

- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Beta-Ethynylserine (βES) Metabolic Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-ethynylserine (βES) is a bioorthogonal amino acid analog of threonine that enables the metabolic labeling of newly synthesized proteins.[1][2][3] As a key component of the Threonine-derived Non-Canonical Amino acid Tagging (THRONCAT) method, βES allows for the efficient and non-toxic labeling of the nascent proteome in a variety of biological systems, including bacteria, mammalian cells, and in vivo models such as Drosophila melanogaster.[1][2][3] A significant advantage of βES is its utility in complete growth media, obviating the need for amino acid-depleted conditions that can induce cellular stress and alter normal physiology.[1][2][3]

The alkyne group on βES provides a bioorthogonal handle for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the attachment of a variety of reporter tags, such as fluorophores for visualization or biotin for enrichment and subsequent proteomic analysis. This technology is a powerful tool for studying dynamic changes in protein synthesis in response to various stimuli, such as B-cell receptor (BCR) activation.[3]

Principle of the Method

The βES metabolic labeling workflow consists of two main stages:

-

Metabolic Labeling: Cells or organisms are incubated with βES, which is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of threonine.

-

Bioorthogonal Ligation (Click Chemistry): The terminal alkyne of the incorporated βES is then covalently linked to an azide-containing reporter molecule (e.g., a fluorescent dye or affinity tag) through a highly specific and efficient click reaction.

This two-step process allows for the selective detection and/or isolation of the nascent proteome for downstream analysis.

Data Presentation

Quantitative Analysis of Newly Synthesized Proteins in HeLa Cells

The THRONCAT method using β-ethynylserine has been shown to be highly efficient for identifying newly synthesized proteins (NSPs). In a comparative study, HeLa cells were labeled with either βES in complete medium or the methionine analog homopropargylglycine (HPG) in methionine-free medium. The enriched NSPs were then identified by mass spectrometry.

| Labeling Method | Number of Confidently Identified NSPs |

| THRONCAT (4 mM βES in complete medium) | 2751 |

| BONCAT (4 mM HPG in methionine-free medium) | ~3000 |

Table 1: Comparison of the number of newly synthesized proteins (NSPs) identified in HeLa cells using THRONCAT (βES) and BONCAT (HPG) methods.[2] Labeling with 1 mM βES identified 2751 NSPs, demonstrating the high efficiency of βES incorporation into the nascent proteome.[2]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with β-Ethynylserine

This protocol describes the metabolic labeling of adherent mammalian cells (e.g., HeLa) with βES.

Materials:

-

Adherent mammalian cells (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

β-Ethynylserine (βES)

-

Phosphate-buffered saline (PBS)

-

Cycloheximide (optional, as a negative control for protein synthesis inhibition)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of βES Stock Solution: Prepare a stock solution of βES in sterile water or PBS. The final concentration in the culture medium will typically range from 1 mM to 4 mM.[2]

-

Metabolic Labeling:

-

For the experimental sample, add βES to the cell culture medium to the desired final concentration (e.g., 4 mM).

-

For a negative control, pre-treat cells with a protein synthesis inhibitor like cycloheximide (e.g., 100 µg/mL) for 30-60 minutes before adding the βES-containing medium.

-

-

Incubation: Incubate the cells for the desired labeling period. Labeling can be detected in as little as 10 minutes, with robust labeling typically observed after 1-5 hours.[2]

-

Cell Harvest:

-

After incubation, place the culture dish on ice.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Proceed immediately to cell lysis (Protocol 2) or fixation for imaging.

-

Protocol 2: Cell Lysis and Protein Extraction

This protocol describes the lysis of βES-labeled cells for downstream applications.

Materials:

-

βES-labeled cells

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer or a buffer containing 1% SDS in 50 mM Tris-HCl, pH 8.0)

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Lysis Buffer Preparation: Prepare the lysis buffer on ice and add protease and phosphatase inhibitors just before use.

-

Cell Lysis:

-

Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer (e.g., 200 µL for a well in a 6-well plate).

-

Scrape the cells from the surface of the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Homogenization:

-

To ensure complete lysis and shear cellular DNA, sonicate the lysate on ice.

-

Alternatively, pass the lysate through a fine-gauge needle several times.

-

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Storage: The protein lysate can be used immediately for the click chemistry reaction or stored at -80°C for later use.

Protocol 3: Click Chemistry Reaction for In-Gel Fluorescence Analysis

This protocol describes the conjugation of a fluorescent azide to βES-labeled proteins in a cell lysate for visualization by SDS-PAGE.

Materials:

-

βES-labeled protein lysate (1-5 mg/mL)

-

Fluorescent azide (e.g., Cy5-azide), 1 mM stock in DMSO

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM in water

-

Copper(II) sulfate (CuSO₄), 20 mM in water

-

Sodium ascorbate, 300 mM in water (prepare fresh)

-

PBS, pH 7.4

-

Methanol

-

Chloroform

Procedure:

-

Reaction Cocktail Preparation: In a microcentrifuge tube, combine the following reagents in order:

-

50 µL of protein lysate

-

100 µL of PBS

-

4 µL of fluorescent azide (final concentration ~20 µM)

-

10 µL of 100 mM THPTA

-

10 µL of 20 mM CuSO₄

-

-

Initiate Click Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate to the reaction cocktail to initiate the reaction. Vortex briefly to mix.

-

Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.

-

Protein Precipitation:

-

Add 600 µL of methanol to the reaction mixture and vortex.

-

Add 150 µL of chloroform and vortex.

-

Add 400 µL of water and vortex.

-

Centrifuge at 13,000-20,000 x g for 5 minutes.

-

Carefully remove the upper aqueous layer without disturbing the protein interface.

-

Add 450 µL of methanol, vortex, and centrifuge again.

-

Discard the supernatant and air-dry the protein pellet for at least 15 minutes.

-

-

Sample Preparation for SDS-PAGE:

-

Resuspend the protein pellet in an appropriate volume of SDS-PAGE sample buffer.

-

Heat the sample at 95°C for 5 minutes.

-

The sample is now ready for loading onto a polyacrylamide gel.

-

-

In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Mandatory Visualization

Experimental Workflow for β-Ethynylserine Metabolic Labeling

Caption: Workflow for βES metabolic labeling of proteins.

B-Cell Receptor (BCR) Signaling and Nascent Proteome Analysis

Caption: BCR signaling leading to de novo protein synthesis.

References

Application Notes and Protocols for Nascent Proteomics using β-Ethynylserine

For Researchers, Scientists, and Drug Development Professionals

Introduction